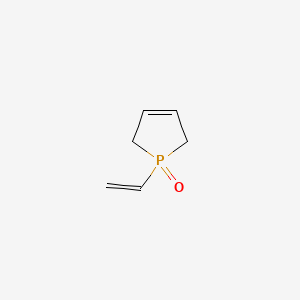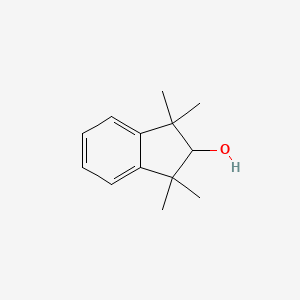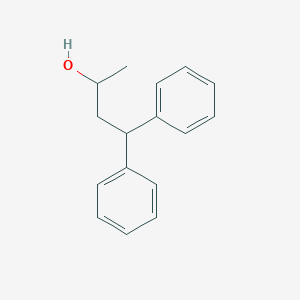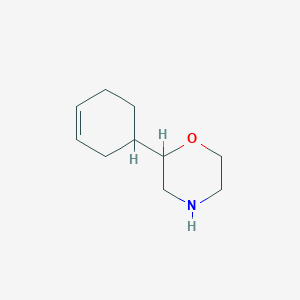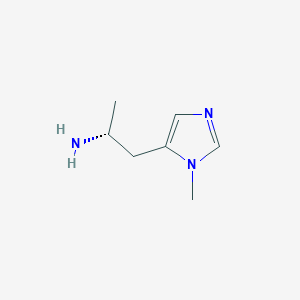
(R)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and ®-2-chloropropane.
Alkylation Reaction: The first step involves the alkylation of 1-methylimidazole with ®-2-chloropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic systems to improve yield and selectivity.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation Products: Imidazole N-oxides and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives and modified amine groups.
Substitution Products: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.
1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has a different substitution pattern on the imidazole ring.
1-(1H-imidazol-4-yl)propan-2-amine: Lacks both the methyl group and has a different substitution pattern.
Uniqueness
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
(2R)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
XKUDYRPWUDVKEY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1=CN=CN1C)N |
SMILES canonique |
CC(CC1=CN=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
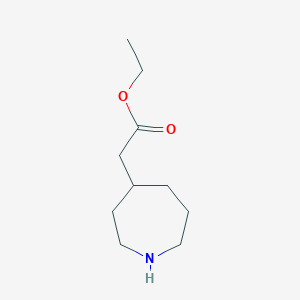
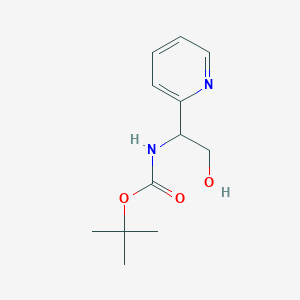

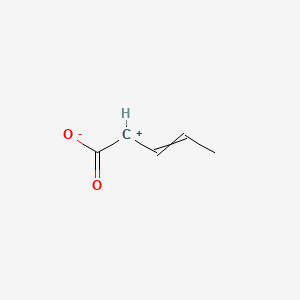
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
